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Compound of Interest

Compound Name: Ethyl 2-chlorotetrafluoropropionate
CAS No.: 5829-03-8
Cat. No.: B1333745

Get Quote

Ethyl 2-chlorotetrafluoropropionate (CAS 5829-03-8) is a highly specialized organofluorine
building block characterized by its unique stereoelectronic profile. Featuring a trifluoromethyl
group, an alpha-fluorine, an alpha-chlorine, and an ester moiety, this compound serves as a
critical intermediate in the design of advanced agrochemicals, pharmaceuticals, and fluorinated
materials.

This whitepaper provides an in-depth analysis of its chemical reactivity, mechanistic pathways,
and field-proven experimental protocols, empowering researchers to leverage this molecule in
complex synthetic workflows.

Structural Characteristics and Electronic Profile
The reactivity of Ethyl 2-chlorotetrafluoropropionate (

) is governed by the intense electron-withdrawing effects of its perfluoroalkyl environment.

» Electrophilic Carbonyl Center: The combined inductive pull of the
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group and the alpha-halogen atoms (

) severely depletes electron density at the ester carbonyl. This renders the carbonyl highly
susceptible to nucleophilic acyl substitution, allowing reactions like ammonolysis to proceed
rapidly even at cryogenic temperatures.

» Alpha-Carbon Reactivity: The

bond at the alpha position differentiates this molecule from fully fluorinated analogs (like ethyl
pentafluoropropionate). While standard

displacement is sterically and electronically hindered by the adjacent
and
groups, the

bond can be selectively activated via radical pathways or metal-insertion (Reformatsky-type
reactions) for carbon-carbon bond formation.

Quantitative Data Summary

To facilitate experimental planning, the core physical and structural properties of Ethyl 2-
chlorotetrafluoropropionate are summarized below:
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Property

Value /| Description

Chemical Name

Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate

CAS Registry Number

5829-03-8 [1]

Molecular Formula

Molecular Weight

208.54 g/mol [2]

MDL Number

MFCD00155714 [3]

Physical State

Colorless liquid

Purity Standard

Typically

97% (Commercial grade) [4]

Primary Synthesis: Hexafluoropropene Epoxide

(HFPO) Ring Opening

The most authoritative and scalable method for synthesizing Ethyl 2-

chlorotetrafluoropropionate involves the nucleophilic ring-opening of hexafluoropropene

epoxide (HFPO) in the presence of anhydrous hydrogen chloride and ethanol [5].

Mechanistic Causality

The reaction is not a simple esterification. The causality of the transformation follows a precise

sequence:

» Regioselective Attack: The chloride ion (from anhydrous HCI) acts as a nucleophile,

attacking the secondary carbon (C2) of the HFPO ring. This regioselectivity is driven by the

ability of the adjacent

group to stabilize the developing negative charge on the epoxide oxygen.

e Elimination: The resulting alkoxide intermediate rapidly collapses, expelling a fluoride ion to

generate the highly reactive intermediate, 2-chlorotetrafluoropropionyl fluoride (
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« Trapping: The transient acid fluoride is immediately intercepted by the bulk ethanol solvent,
yielding the final ester product.

HFPO Anhydrous HCI
(Epoxide) + Ethanol

Nucleophilic Attack
at C2 (Secondary Carbon)

Intermediate:
Acid Fluoride Formation

Ethyl 2-chloro-
tetrafluoropropionate
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Synthesis pathway of Ethyl 2-chlorotetrafluoropropionate via HFPO ring opening.

Experimental Protocol: Synthesis of Ethyl 2-
Chlorotetrafluoropropionate

Self-validating note: The continuous boiling and subsequent cessation of reflux at room

temperature serves as a visual indicator of complete epoxide consumption.

Apparatus Setup: Equip a 1-liter reaction flask with a mechanical stirrer and a highly efficient
condenser cooled with a solid carbon dioxide-ethanol mixture (-78°C).

Reagent Charging: Cool the flask to -30°C. Charge the vessel with 500 mL of absolute
ethanol and 40 g (1.1 mol) of anhydrous hydrogen chloride.

Epoxide Addition: Slowly introduce 60 g (0.36 mol) of hexafluoropropene epoxide (HFPO)
into the chilled mixture.

Reaction Progression: Allow the solution to boil at its own temperature. The reaction is
complete when the reflux ceases at room temperature (approximately 9 hours).

Workup: Pour the crude reaction mixture into 1.5 L of distilled water to quench unreacted HCI
and HF byproducts.

Isolation: Separate the dense organic layer, wash it thoroughly with water to remove residual
ethanol, and dry over anhydrous sodium sulfate (

).

Purification: Carefully fractionate the dried organic layer under vacuum to isolate pure Ethyl
2-chlorotetrafluoropropionate [5].

Core Reactivity Profiles

The dual-functional nature of the molecule allows for orthogonal reactivity depending on the

chosen reagents and conditions.
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Ester Carbonyl Transformations: Ammonolysis

Due to the extreme electrophilicity of the carbonyl carbon, Ethyl 2-
chlorotetrafluoropropionate undergoes aminolysis and ammonolysis at exceptionally rapid
rates, often requiring cryogenic control to prevent uncontrolled exotherms.

Ethyl 2-chloro-
tetrafluoropropionate

Carbonyl Center C-Cl Bond
(Electrophilic) (Alpha Position)

NHs, Dry Ice Temp Metal Insertion

Radical Cleavage /

Ammonolysis Hydrolysis

(Yields Amide) (Yields Acid)

Cross-Coupling

Click to download full resolution via product page

Orthogonal reactivity map of Ethyl 2-chlorotetrafluoropropionate.

Experimental Protocol: Cryogenic Ammonolysis

Self-validating note: The formation of a crystalline solid directly from the ether solution confirms
the successful conversion of the liquid ester to the primary amide.

o Preparation: Dissolve 1 equivalent of Ethyl 2-chlorotetrafluoropropionate in anhydrous
diethyl ether.

* Cooling: Submerge the reaction flask in a Dry Ice/acetone bath to bring the internal

temperature to -78°C.

 Ammonia Addition: Slowly bubble anhydrous ammonia gas (
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) into the ethereal solution. The reaction is immediate and highly exothermic; the cryogenic
bath is strictly required to prevent solvent flash-boiling.

« |solation: Once the addition is complete, allow the mixture to warm slightly, then evaporate
the solvent and volatile byproducts (ethanol, excess ammonia) under a slight vacuum.

o Crystallization: Extract the crude residue with boiling carbon tetrachloride (

) and allow it to crystallize. This yields 2-chlorotetrafluoropropionamide in nearly quantitative
yield (Melting Point: 92-92.5°C) [5].

Alpha-Halogen Reactivity

While the ester group handles standard acyl transfers, the alpha-chlorine atom is the gateway
to extending the carbon framework. Because the

bond is weaker than the surrounding

bonds, it can be selectively cleaved using single-electron transfer (SET) reagents. Researchers
frequently utilize zinc or copper mediators to form zinc-enolate equivalents (Reformatsky
reagents), which can subsequently be trapped by aldehydes or imines to synthesize complex,
heavily fluorinated building blocks for drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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